tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Overview
Description
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a tert-butyl group, a bromomethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of 3-(bromomethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, depending on the reagents used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation and reduction reactions modify the functional groups on the pyrazole ring.
- Ester hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its pyrazole core, which is a common motif in pharmaceuticals.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The pyrazole ring can participate in various electronic interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
tert-Butyl bromide: Similar in having a tert-butyl group and a bromine atom, but lacks the pyrazole ring.
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Shares the tert-butyl and bromomethyl groups but has a pyrrolidine ring instead of a pyrazole ring.
Uniqueness:
- The presence of the pyrazole ring in tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate provides unique electronic properties and reactivity compared to other similar compounds.
- The combination of the tert-butyl ester and bromomethyl groups offers versatility in synthetic applications.
Biological Activity
Introduction
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is an organic compound characterized by its pyrazole core, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a bromomethyl group, and a pyrazole ring. Its chemical structure can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate |
Molecular Formula | C9H13BrN2O2 |
Molecular Weight | 249.11 g/mol |
CAS Number | 186551-69-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-(bromomethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme can be represented as follows:
The bromomethyl group in this compound is known to be susceptible to nucleophilic attack, enabling the formation of new carbon-carbon bonds. This property is exploited in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura.
The pyrazole core is a common motif in pharmaceuticals, often associated with diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The compound's potential applications in drug discovery are significant due to these attributes .
Research Findings
Recent studies have indicated that pyrazole derivatives exhibit promising biological activities. For instance, a series of pyrazole-based compounds were identified as potent inhibitors of human lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. Lead compounds from this series demonstrated low nanomolar inhibition of LDHA and LDHB enzymes, highlighting their potential as therapeutic agents .
Case Studies
In one study focusing on pyrazole derivatives, researchers synthesized various substituted compounds and evaluated their biological activities. The findings revealed that certain derivatives showed significant inhibition against specific cancer cell lines, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .
Summary of Biological Activities
Compound | Biological Activity | Reference |
---|---|---|
This compound | Potential LDH inhibitor | |
Pyrazole derivatives | Anticancer activity in MiaPaCa2 cells | |
Substituted pyrazoles | Inhibition of glycolysis |
Synthesis Yields and Conditions
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYLFTPEOMFQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635024 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186551-69-9 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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